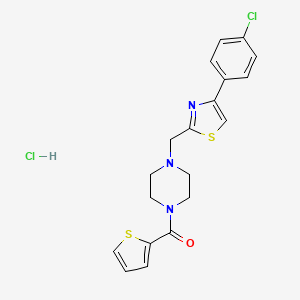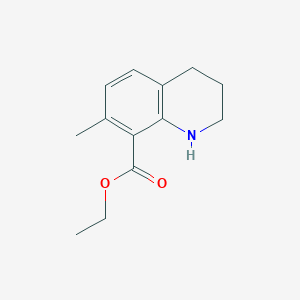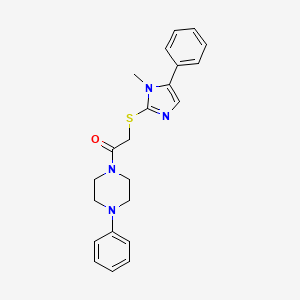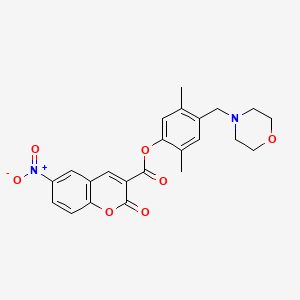![molecular formula C21H15Cl2F3N2O3 B2927214 6,8-Dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one CAS No. 825599-87-9](/img/structure/B2927214.png)
6,8-Dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one, also known as DT-010, is a molecule used in scientific experiments. It has a molecular formula of C21H15Cl2F3N2O3 .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2,6-dichloro-4-trifluoromethylphenylamine as a raw material. This undergoes diazotization to produce a diazonium salt, which then condenses with ethyl cyanoacetate and undergoes cyclization to produce the final product .Molecular Structure Analysis
The molecular structure of this compound includes a chromen-2-one group, a piperazine group, and a trifluoromethylphenyl group . The average mass of the molecule is 471.257 Da and the monoisotopic mass is 470.041168 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include diazotization, condensation, and cyclization . More detailed information about the chemical reactions involved in the synthesis of this compound may be found in the referenced papers .Physical and Chemical Properties Analysis
The pure compound is a white crystalline solid, while the industrial product is a light yellow-brown solid. It has a melting point of 141-142°C and is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .Scientific Research Applications
Anticancer Properties
Compounds similar to 6,8-Dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one have been evaluated for their potential anticancer activities. For instance, certain chromene derivatives exhibited significant anti-proliferative activities against human breast cancer cell lines and induced apoptosis in colorectal cancer cell lines, demonstrating promising chemotherapeutic potential (Parveen et al., 2017); (Ahagh et al., 2019).
Antimicrobial Activity
Derivatives of this compound have shown notable antimicrobial properties. Studies on various substituted piperazines and piperidines have revealed their effectiveness against bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Patel et al., 2012).
Anticonvulsant and Neuropharmacological Effects
Some derivatives have been investigated for their anticonvulsant activities, showing potential in the treatment of neurological disorders. These studies are crucial in understanding the broader applications of such compounds in neuropharmacology (Aytemir et al., 2004).
Intracellular pH Sensing
Certain derivatives have been developed as probes for intracellular pH changes, demonstrating high pH sensitivity and good cell membrane permeability. These probes can be crucial in biological and medical research, especially in understanding cellular environments under different conditions (Liu et al., 2015).
Anti-inflammatory Applications
Some analogs of this compound have shown promising results in anti-inflammatory studies. These findings could lead to new therapeutic approaches for treating inflammation-related disorders (Al-Omar et al., 2010).
Future Directions
Properties
IUPAC Name |
6,8-dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2F3N2O3/c22-14-8-12-9-16(20(30)31-18(12)17(23)11-14)19(29)28-6-4-27(5-7-28)15-3-1-2-13(10-15)21(24,25)26/h1-3,8-11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPSCDGVAYXSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2927133.png)
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2927134.png)



![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide](/img/structure/B2927141.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2927146.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2927148.png)
![4-({[(3-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2927149.png)

![Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2927152.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propylacetamide](/img/structure/B2927153.png)
